![molecular formula C21H32N2O2 B15343103 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide](/img/structure/B15343103.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole moiety substituted with a methoxy group at the 5-position and an ethyl-decanamide chain at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Methoxylation: The indole core is then methoxylated at the 5-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Ethyl Chain: The 2-position of the indole is functionalized with an ethyl group through a Friedel-Crafts alkylation reaction.
Amidation: Finally, the ethyl group is converted to a decanamide through an amidation reaction with decanoic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the decanamide chain, potentially yielding alcohol derivatives.
Substitution: Electrophilic substitution reactions can take place at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidized Derivatives: Various oxidized forms of the indole moiety.
Reduced Derivatives: Alcohol derivatives of the decanamide chain.
Substituted Indoles: Indole derivatives with additional functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
類似化合物との比較
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: A structurally similar compound with a shorter acetamide chain.
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]decanamide: A hydroxylated derivative with similar biological activities.
Uniqueness: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide is unique due to its specific substitution pattern and chain length, which may confer distinct biological properties and therapeutic potential compared to its analogs.
特性
分子式 |
C21H32N2O2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]decanamide |
InChI |
InChI=1S/C21H32N2O2/c1-3-4-5-6-7-8-9-10-21(24)22-14-13-17-16-23-20-12-11-18(25-2)15-19(17)20/h11-12,15-16,23H,3-10,13-14H2,1-2H3,(H,22,24) |
InChIキー |
ZQDNPMICNHANPT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


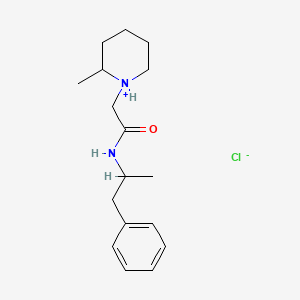
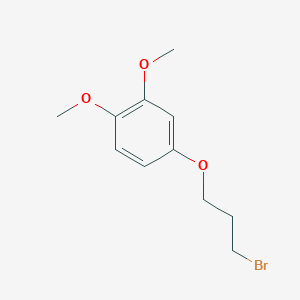
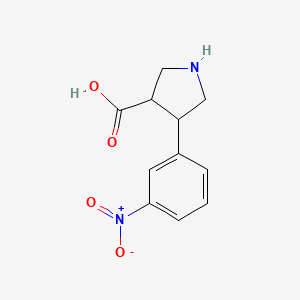

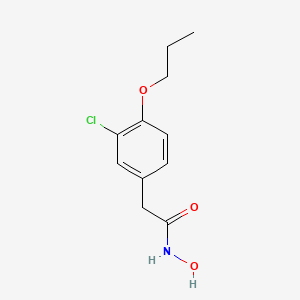
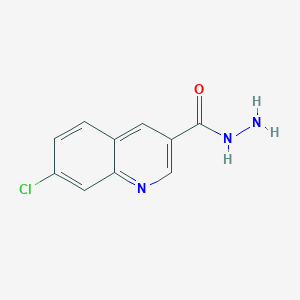


![Spiro[1,3,4,5-tetrahydroisoindol-2-ium-2,2'-1,3-dihydroisoindol-2-ium];bromide](/img/structure/B15343076.png)
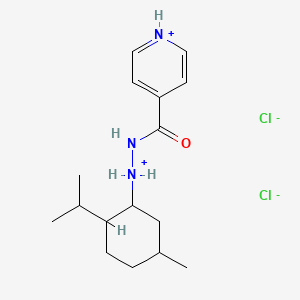
![3-[4-(Methylsulfanyl)phenyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B15343086.png)
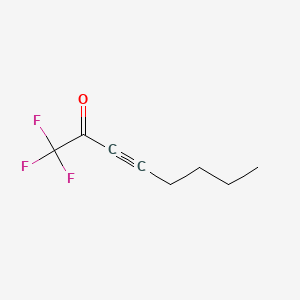
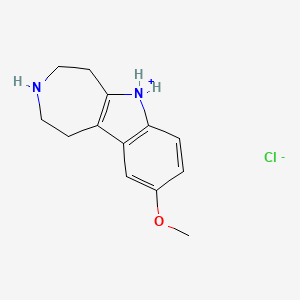
![(1S,2S)-2-[(benzylamino)methyl]cyclopentan-1-ol](/img/structure/B15343097.png)
